molecular formula C8H10ClN3O B2373350 2-chloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide CAS No. 890094-19-6

2-chloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide

Cat. No.: B2373350
CAS No.: 890094-19-6
M. Wt: 199.64
InChI Key: HDUZZLNAPWPDSW-UHFFFAOYSA-N
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Description

2-chloro-N’-hydroxy-4,6-dimethylpyridine-3-carboximidamide is a chemical compound with the molecular formula C8H10ClN3O It is known for its unique structure, which includes a pyridine ring substituted with chlorine, hydroxy, and carboximidamide groups

Preparation Methods

The synthesis of 2-chloro-N’-hydroxy-4,6-dimethylpyridine-3-carboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4,6-dimethylpyridine-3-carboximidamide as the core structure.

    Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-chloro-N’-hydroxy-4,6-dimethylpyridine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the carboximidamide group.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N’-hydroxy-4,6-dimethylpyridine-3-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-chloro-N’-hydroxy-4,6-dimethylpyridine-3-carboximidamide involves its interaction with specific molecular targets. The hydroxy and carboximidamide groups play a crucial role in binding to enzymes or receptors, modulating their activity. The chlorine atom may also contribute to the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-chloro-N’-hydroxy-4,6-dimethylpyridine-3-carboximidamide include:

    2,5-dichloro-N-hydroxy-4,6-dimethylpyridine-3-carboximidamide: This compound has an additional chlorine atom, which may alter its chemical properties and reactivity.

    4,6-dimethylpyridine-3-carboximidamide: Lacks the chlorine and hydroxy groups, making it less reactive in certain chemical reactions.

    2-chloro-4,6-dimethylnicotinonitrile: Contains a nitrile group instead of the carboximidamide group, leading to different chemical behavior.

The uniqueness of 2-chloro-N’-hydroxy-4,6-dimethylpyridine-3-carboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c1-4-3-5(2)11-7(9)6(4)8(10)12-13/h3,13H,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUZZLNAPWPDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=NO)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=C1/C(=N/O)/N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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